
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a chloro-substituted pyrrole ring, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chlorination: The pyrrole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the chlorinated pyrrole reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Azepane Ring: The final step involves the formation of the azepane ring through a cyclization reaction, which can be achieved using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro group or the pyrrole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dechlorinated or reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-azepan-1-yl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-azepan-1-yl-4-bromo-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromo group instead of a chloro group.
3-piperidin-1-yl-4-chloro-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring, chloro group, and dimethylphenyl group in 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione makes it unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
307528-21-8 |
|---|---|
Molecular Formula |
C18H21ClN2O2 |
Molecular Weight |
332.8g/mol |
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-7-8-14(13(2)11-12)21-17(22)15(19)16(18(21)23)20-9-5-3-4-6-10-20/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
XYNIMWLQKBQXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
solubility |
4.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


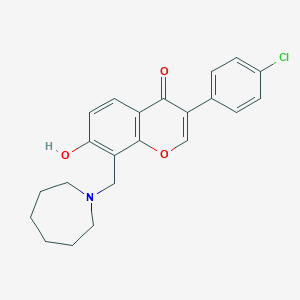
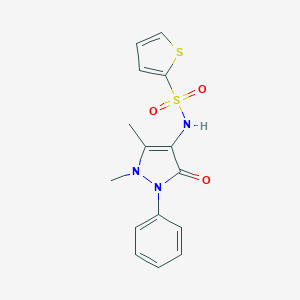
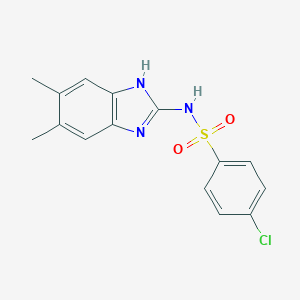
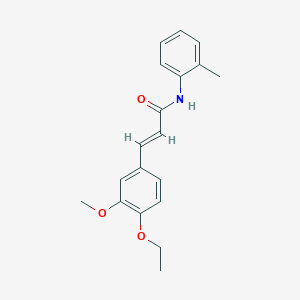
![Ethyl [(3-bromo-4,5-dimethoxybenzoyl)amino]acetate](/img/structure/B374365.png)
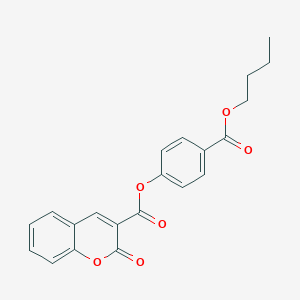
![2-{[3-(3-Methoxy-4-propoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B374370.png)
![4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-ol](/img/structure/B374371.png)
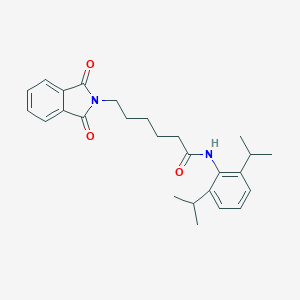
![Dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}terephthalate](/img/structure/B374375.png)
![5-methyl-2-phenyl-4-[4-(3-thietanyloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B374380.png)
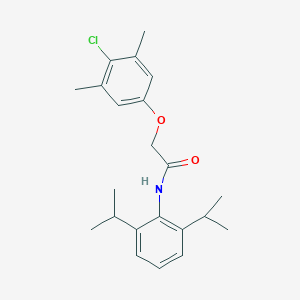
![2-[4-(3-thietanyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B374383.png)
![2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B374384.png)
